molecular formula C10H12O4S B1239644 2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid CAS No. 63589-56-0

2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid

Cat. No.: B1239644
CAS No.: 63589-56-0
M. Wt: 228.27 g/mol
InChI Key: OMDLJUUFLOVMQL-ONEGZZNKSA-N
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Description

2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids This compound is characterized by the presence of a methoxy group at the second position, a prop-1-enyl group at the fifth position, and a sulfonic acid group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-methoxy-5-[(E)-prop-1-enyl]benzene using sulfur trioxide or chlorosulfonic acid. The reaction typically takes place under controlled temperature conditions to ensure the selective formation of the desired sulfonic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and prop-1-enyl groups may also contribute to the compound’s overall biological effects by modulating its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(E)-prop-1-enyl]benzene
  • 2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonamide
  • 2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonate

Uniqueness

2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form strong interactions with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-4-8-5-6-9(14-2)10(7-8)15(11,12)13/h3-7H,1-2H3,(H,11,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDLJUUFLOVMQL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63589-56-0
Record name Benzenesulfonic acid, 2(or 5)-methoxy-5(or 2)-(1-propen-1-yl)-, homopolymer
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